The molecule possesses a unique heterocyclic ring system, incorporating both imidazole and triazine moieties. Heterocyclic compounds are known for their diverse biological activities . 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate, could be explored as a scaffold for designing new drugs or functional molecules.
The presence of a hydrate (water molecule) attached to the structure indicates potential for hydrogen bonding. Hydrogen bonding plays a crucial role in various biological processes . This property could influence the molecule's interaction with biomolecules, making it a candidate for studying protein-ligand interactions or designing materials with specific functionalities.
The core structure offers possibilities for further chemical modifications. Introducing new functional groups could lead to analogs with enhanced or altered properties, expanding the range of potential applications in medicinal chemistry or material science.
7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate is a heterocyclic compound characterized by its unique structure that incorporates both an imidazole ring and a triazine ring. Its chemical formula is C4H5N5O2, and it has a molecular weight of approximately 155.11 g/mol . This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry.
The structure of 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate can be depicted as follows:
textN / \ C N / \ / \N C C \ / \ / C N \ / O
In this representation, the fused rings contribute to its chemical properties and biological activity.
These reactions are essential for synthesizing derivatives that may enhance its biological properties or alter its physical characteristics.
The biological activity of 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate has been a subject of research due to its potential therapeutic effects. Preliminary studies suggest that it may exhibit:
These activities highlight the compound's significance in medicinal chemistry and pharmacology.
Several methods have been developed for synthesizing 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate:
These methods are crucial for producing the compound in sufficient quantities for research and application.
7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate has several applications across different fields:
The versatility of this compound underscores its importance in both research and industrial applications.
Interaction studies involving 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate are essential for understanding its behavior in biological systems:
These interactions are vital for optimizing the use of this compound in therapeutic settings.
Several compounds share structural similarities with 7H-imidazo[4,5-d]-v-triazin-4-one, hydrate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | Contains an additional hydrogen atom | Exhibits different reactivity patterns |
| 4H-Imidazo(4,5-d)-v-triazine | Lacks hydroxyl group | May show different biological activities |
| Temozolomide | Related to cancer treatment | Known for specific anticancer mechanisms |
7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate stands out due to its unique combination of structural elements and potential applications that differentiate it from these similar compounds.
The synthesis of 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate, also known as 2-azahypoxanthine monohydrate, follows well-established cyclocondensation methodologies that have been refined over decades of heterocyclic chemistry research [1] . The classical approach involves the formation of the imidazotriazinone ring system through sequential condensation reactions that build the fused heterocyclic framework.
The most widely employed classical method begins with 2-cyanoacetamide as the starting material, which undergoes an oximation reaction to form the corresponding oxime intermediate . This transformation establishes the fundamental nitrogen-containing framework required for subsequent ring formation. The oximation step is typically conducted under mild acidic conditions, utilizing hydroxylamine hydrochloride in the presence of a base such as sodium acetate [3].
Following oximation, a cascade-type one-pot selective reduction using platinum on carbon as a catalyst leads to the formation of 5-amino-1H-imidazole-4-carboxamide [3]. This intermediate represents a critical juncture in the synthetic pathway, as it contains both the imidazole ring and the necessary functional groups for triazine ring construction. The reduction conditions must be carefully controlled to avoid over-reduction or side reactions that could compromise yield.
The subsequent step involves diazotization of 5-amino-1H-imidazole-4-carboxamide to yield 4-diazo-4H-imidazole-5-carboxamide [3]. This diazotization reaction typically employs sodium nitrite under acidic conditions, creating a highly reactive diazonium intermediate that readily undergoes intramolecular cyclization [4]. The diazonium formation proceeds smoothly under controlled temperature conditions, typically maintained between 0-5°C to prevent decomposition of the reactive intermediate.
The final cyclization step utilizes an intramolecular cyclization catalyzed by phenyl iodine diacetate in aqueous medium to produce the target compound [3]. This oxidative cyclization represents the key ring-forming step that establishes the triazine portion of the molecule. Alternative cyclization conditions involve heating the diazo intermediate in methanol at 60°C, which has been demonstrated to provide superior yields compared to the phenyl iodine diacetate method [5].
Classical cyclocondensation approaches also encompass the Hantzsch-type synthesis methodology, which involves the condensation of 1,3-disubstituted ketone derivatives with α,β-unsaturated carbonyl compounds in the presence of nitrogen sources [6]. This approach forms an enamine intermediate that subsequently undergoes cyclocondensation as the rate-determining step of the sequence, leading to the formation of the heterocyclic framework.
Contemporary research has introduced innovative ring-closure strategies that enhance the efficiency and selectivity of imidazotriazinone synthesis [7] [8]. These novel approaches focus on regioselective cyclization mechanisms that provide improved control over product formation and reduce unwanted side reactions.
One significant advancement involves the development of cascade sequences combining hydrolysis and skeletal rearrangement processes [8] [9]. These methods utilize base-catalyzed transformations in methanol with excess potassium hydroxide, leading to ring expansion and structural rearrangement that can modify the triazine junction type. The cascade approach demonstrates remarkable versatility, as it accommodates various substitution patterns while maintaining high regioselectivity.
Metal-catalyzed ring-closure strategies represent another frontier in novel synthetic methodologies [10] [11]. Copper-catalyzed systems, particularly those employing copper triflate and iodine co-catalysts, have shown exceptional promise for constructing imidazole-containing heterocycles through unusual carbon-carbon bond cleavage mechanisms [10]. These catalytic systems operate under mild conditions, typically at 50-70°C in toluene, and demonstrate broad functional group tolerance.
The copper triflate-iodine catalytic system proceeds through a well-defined mechanism involving initial coordination of the copper catalyst to the substrate, followed by oxidative insertion and subsequent cyclization [10]. The reaction tolerates electron-donating and electron-withdrawing substituents, providing access to diverse structural variants of the imidazotriazinone framework.
Recent developments in palladium-catalyzed methodologies have introduced highly efficient ring-closure strategies utilizing nitrogen-heterocyclic olefin ligands [12]. These catalytic systems achieve remarkable turnover frequencies, with reported values exceeding 117 turnovers per hour, significantly surpassing conventional catalytic approaches. The palladium-based systems demonstrate exceptional stability, maintaining activity through multiple catalytic cycles without significant degradation.
Click chemistry approaches have emerged as powerful tools for constructing triazole-containing heterocycles that can serve as precursors to imidazotriazinone systems [13]. The copper-catalyzed azide-alkyne cycloaddition provides regioselective access to 1,4-disubstituted triazoles, which can subsequently undergo skeletal rearrangement to form the desired imidazotriazinone products. This methodology offers excellent functional group compatibility and proceeds under mild reaction conditions.
Microwave-assisted cyclization strategies have gained prominence for their ability to accelerate ring-closure reactions while maintaining selectivity [13]. These methods typically employ 1,2-dichlorobenzene as solvent at temperatures around 220°C under microwave irradiation for 60 minutes, achieving complete conversion to the desired heterocyclic products.
Solvent selection plays a crucial role in determining reaction efficiency, selectivity, and product yields in imidazotriazinone synthesis [14] [10] [15]. Comprehensive studies have demonstrated that reaction outcomes are highly dependent on solvent polarity, hydrogen bonding capacity, and dielectric properties.
Polar aprotic solvents consistently demonstrate superior performance compared to protic solvents in heterocyclic ring formation reactions [14] [15]. Dimethyl sulfoxide and dimethylformamide provide optimal conditions for nucleophilic substitution reactions involved in ring closure, while tetrahydrofuran and acetonitrile show moderate effectiveness. The enhanced performance of aprotic solvents is attributed to their ability to stabilize ionic intermediates without competing hydrogen bonding interactions.
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dimethyl sulfoxide | 46.7 | 78 | 4 |
| Dimethylformamide | 36.7 | 72 | 4.5 |
| Acetonitrile | 37.5 | 64 | 6 |
| Tetrahydrofuran | 7.6 | 45 | 8 |
| Toluene | 2.4 | 38 | 12 |
Temperature optimization studies reveal that reaction efficiency increases substantially within the range of 50-70°C, with optimal conditions typically achieved at 60-65°C [15]. Below 50°C, reaction rates become prohibitively slow, while temperatures exceeding 70°C lead to increased side product formation and reduced selectivity. The formation of hydrazodicarbonamide as a major byproduct occurs predominantly at elevated temperatures above 75°C.
Catalytic optimization has focused extensively on metal-based catalytic systems [10] [11]. Zinc triflate emerges as a particularly effective Lewis acid catalyst for cyclocondensation reactions, demonstrating superior activity compared to iron-based alternatives. The zinc catalyst promotes nucleophilic addition of nitrogen to alkyne functionalities through π-coordination of carbon-carbon triple bonds, facilitating ring closure.
Catalyst loading optimization studies indicate that 10 mol% copper triflate combined with 20 mol% iodine provides optimal catalytic activity [10]. Higher catalyst loadings do not significantly improve yields and may lead to increased costs, while lower loadings result in incomplete conversion and extended reaction times.
The pH of the reaction medium significantly influences reaction pathways and product distributions [16]. Mildly acidic conditions favor diazotization and subsequent cyclization, while strongly acidic conditions can lead to substrate decomposition. Buffer systems utilizing phosphate-based solutions at pH 7.4 provide optimal conditions for enzymatic transformations involved in certain synthetic pathways.
Reaction atmosphere control is critical for achieving optimal results in catalytic systems [10]. Inert atmosphere conditions using argon or nitrogen are essential for preventing oxidative degradation of sensitive intermediates, particularly in metal-catalyzed reactions. Oxygen-sensitive catalysts require rigorous exclusion of air to maintain activity throughout the reaction period.
Comprehensive analysis of reaction byproducts provides essential insights into reaction mechanisms and guides optimization strategies [17] [18] [5]. The primary byproducts identified in imidazotriazinone synthesis include hydrazodicarbonamide, unreacted starting materials, and various ring-opened intermediates.
Hydrazodicarbonamide formation represents the most significant side reaction in classical cyclocondensation approaches [15]. This byproduct arises from the condensation of semicarbazide derivatives under elevated temperature conditions, particularly above 65°C. Spectroscopic analysis using infrared spectroscopy reveals characteristic absorption bands at 3325 cm⁻¹ and 1665 cm⁻¹, corresponding to N-H stretching and C=O stretching vibrations, respectively.
High-performance liquid chromatography serves as the primary analytical technique for quantifying reaction products and byproducts [19] [20]. Typical separation conditions employ a Hypersil Gold C18 column with a water-acetonitrile gradient system, achieving baseline resolution of the target compound from impurities. Detection wavelengths of 220 nm provide optimal sensitivity for monitoring reaction progress and purity assessment.
| Compound | Retention Time (min) | Purity (%) | Detection Limit (μg/mL) |
|---|---|---|---|
| 7H-Imidazo[4,5-d]-v-triazin-4-one | 18.5 | 98.2 | 0.1 |
| Hydrazodicarbonamide | 12.3 | - | 0.5 |
| 5-Amino-1H-imidazole-4-carboxamide | 8.7 | - | 0.2 |
| Unreacted starting material | 6.2 | - | 0.3 |
Purification strategies encompass multiple chromatographic and crystallization techniques [18] [5]. Flash column chromatography using silica gel provides effective separation of the target compound from synthetic impurities. Typical elution systems employ hexane-ethyl acetate gradients, with optimal separation achieved using 60:40 to 55:45 volume ratios.
Activated carbon treatment represents a crucial purification step for removing colored impurities and trace organic contaminants [5]. The treatment involves stirring the crude reaction mixture with activated carbon for 12 hours at room temperature, followed by filtration to remove the adsorbent. This process effectively removes chromophoric impurities that would otherwise compromise product quality.
Recrystallization techniques provide the final purification step, yielding high-purity material suitable for analytical characterization [5]. Methanol serves as the preferred recrystallization solvent, providing good solubility at elevated temperatures while allowing selective crystallization of the desired product upon cooling. The recrystallization process typically achieves purities exceeding 99% as determined by high-performance liquid chromatography analysis.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment [7] [18]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the imidazole and triazine ring protons, while carbon-13 nuclear magnetic resonance spectra confirm the presence of all expected carbon environments. Chemical shifts and coupling patterns provide unambiguous identification of the target compound and detection of structural impurities.
Mass spectrometric analysis employs electrospray ionization techniques to generate molecular ion peaks at m/z 155 [M+H]⁺ for the hydrated form of the compound [18]. Fragmentation patterns provide additional structural information and confirm the integrity of the fused ring system. High-resolution mass spectrometry achieves mass accuracy within 5 ppm, enabling confident molecular formula assignment.
Thermodynamic Stability Analysis
The thermodynamic stability of 7H-Imidazo[4,5-d]-v-triazin-4-one hydrate is fundamentally governed by the intricate balance between intermolecular hydrogen bonding networks and the energy landscape of hydration. Based on differential scanning calorimetry studies of related imidazole-triazine systems, the compound exhibits remarkable thermal stability with decomposition temperatures exceeding 165°C [1]. The hydrated form demonstrates enhanced thermal stability compared to the anhydrous counterpart, with fusion enthalpies typically ranging from 12.8 to 19.6 kilojoules per mole for similar heterocyclic hydrates [2].
The vaporization enthalpy of structurally related imidazo-pyrazine compounds has been measured at approximately 70.7 kilojoules per mole [2], suggesting that 7H-Imidazo[4,5-d]-v-triazin-4-one hydrate would exhibit comparable energetic characteristics. The sublimation enthalpy, calculated as the sum of vaporization and fusion enthalpies, is estimated at 82.1 kilojoules per mole for related compounds [3].
Hydration Dynamics and Water Interaction Mechanisms
The hydration dynamics of 7H-Imidazo[4,5-d]-v-triazin-4-one reveal complex water clustering mechanisms analogous to those observed in zeolitic imidazolate frameworks [4]. Molecular dynamics simulations of related imidazole systems demonstrate that water molecules preferentially interact with nitrogen acceptor sites and oxygen donor groups, forming stable hydration shells at approximately 4 and 6 Angstroms from the heterocyclic core [5] [6].
The hydration pattern exhibits temperature-dependent reorganization, with the primary hydration shell around nitrogen-hydrogen sites maintaining stability across the temperature range of 298.15 to 308.15 Kelvin [5]. The water molecules adopt specific orientational preferences, aligning along the carbon-nitrogen-carbon bisector due to the sp² hybridization of the triazine nitrogen atoms [7].
| Parameter | Value | Temperature Range (K) | Reference |
|---|---|---|---|
| Decomposition Temperature | >165°C | N/A | [1] |
| Fusion Enthalpy | 12.8-19.6 kJ/mol | 298.15 | [2] |
| Vaporization Enthalpy | ~70.7 kJ/mol | 298.15 | [2] |
| Glass Transition Temperature | -77 to -12°C | N/A | [1] |
Polar Solvent Interactions
The solubility behavior of 7H-Imidazo[4,5-d]-v-triazin-4-one hydrate in polar media is characterized by extensive hydrogen bonding capabilities and favorable electrostatic interactions. In aqueous solutions, the compound demonstrates high solubility attributed to the formation of multiple hydrogen bonds between the imidazole nitrogen atoms, triazine nitrogen centers, and water molecules [8] [9].
Studies on related triazine-type compounds reveal that solubility in polar solvents exhibits concentration-dependent behavior, with molar absorption coefficients ranging from 25,901 to 30,732 reciprocal molar reciprocal centimeters for various polar environments [8]. The compound shows enhanced solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding with hydroxyl groups stabilizes the dissolved species [10] [11].
Non-Polar Solvent Behavior
In non-polar media, 7H-Imidazo[4,5-d]-v-triazin-4-one hydrate exhibits significantly reduced solubility due to the inability to form stabilizing hydrogen bonds with the solvent molecules [12]. The compound's log P value is expected to be negative, indicating strong hydrophilic character and poor partitioning into lipophilic phases [13].
Molecular dynamics simulations of imidazole-containing compounds in non-polar environments demonstrate that the heterocyclic systems tend to aggregate through π-π stacking interactions, leading to reduced solubility and potential precipitation [2] [3]. The hydrate water molecules become increasingly labile in non-polar solvents, potentially leading to dehydration and structural reorganization.
Solvent-Dependent Thermodynamic Properties
| Solvent Type | Solubility | Log P | Hydrogen Bonding |
|---|---|---|---|
| Water | High | Negative | Extensive O-H···N, N-H···O |
| Polar Protic | Good | Negative | Moderate to Strong |
| Polar Aprotic | Moderate | Slightly Negative | Weak to Moderate |
| Non-Polar | Poor | Positive | Minimal |
Infrared Spectroscopy Characteristics
The infrared spectrum of 7H-Imidazo[4,5-d]-v-triazin-4-one hydrate exhibits distinctive absorption bands that provide definitive structural identification [14] [15]. The characteristic N-H stretching vibrations appear as broad absorptions between 3200-3400 reciprocal centimeters, while O-H stretching from hydrate water molecules contributes to the same spectral region [15] [16].
The carbonyl stretching frequency appears at approximately 1660-1680 reciprocal centimeters, consistent with the triazin-4-one functionality [14] [15]. A sharp, intense absorption band at 1800 reciprocal centimeters has been identified as characteristic of the imidazo-triazine system [17]. The fingerprint region below 1500 reciprocal centimeters contains multiple bands corresponding to C-N and C-C stretching vibrations within the fused heterocyclic framework.
Nuclear Magnetic Resonance Spectroscopy
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the heterocyclic protons in the aromatic region between 7.0-8.5 parts per million [18] [19]. The imidazole C-H proton typically appears as a singlet around 8.3-8.6 parts per million, while triazine protons resonate at slightly different chemical shifts due to the electronic environment [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy shows aromatic carbon signals between 120-160 parts per million, with the carbonyl carbon appearing in the characteristic range of 160-180 parts per million [18] [20]. The carbon framework exhibits distinct splitting patterns due to nitrogen coupling effects throughout the heterocyclic system.
Ultraviolet-Visible Absorption Properties
The ultraviolet-visible absorption spectrum of 7H-Imidazo[4,5-d]-v-triazin-4-one hydrate displays multiple electronic transitions characteristic of extended π-conjugation [21] [20]. The primary π-π* transitions occur between 200-220 nanometers, while longer wavelength n-π* transitions appear in the 300-400 nanometer region [21].
Molar absorption coefficients for related imidazole-triazine systems range from 26,000 to 31,000 reciprocal molar reciprocal centimeters, indicating strong electronic transitions [21]. Solvent polarity significantly influences the absorption maxima, with polar solvents causing bathochromic shifts due to stabilization of excited states [21] [22].
Spectroscopic Data Compilation
| Technique | Key Absorption/Chemical Shift | Intensity | Assignment |
|---|---|---|---|
| IR | 3200-3400 cm⁻¹ | Broad, Strong | N-H, O-H stretching |
| IR | 1660-1680 cm⁻¹ | Strong | C=O stretching |
| IR | 1800 cm⁻¹ | Sharp, Intense | Characteristic imidazo-triazine |
| ¹H NMR | 8.3-8.6 ppm | Singlet | Imidazole C-H |
| ¹H NMR | 7.0-8.5 ppm | Multiplet | Aromatic protons |
| ¹³C NMR | 160-180 ppm | Singlet | Carbonyl carbon |
| ¹³C NMR | 120-160 ppm | Multiple | Aromatic carbons |
| UV-Vis | 200-220 nm | Strong | π-π* transitions |
| UV-Vis | 300-400 nm | Moderate | n-π* transitions |
Crystallographic System and Unit Cell Parameters
X-ray diffraction analysis of 7H-Imidazo[4,5-d]-v-triazin-4-one hydrate reveals a crystalline structure characteristic of nitrogen-rich heterocyclic hydrates [23] [24]. Based on structural analogy with related imidazo-triazine compounds, the crystal system is expected to be either monoclinic or triclinic, with space groups commonly observed as P21/n or P-1 [24] [25] [26].
The unit cell dimensions for structurally related compounds typically exhibit cell parameters with a-axis lengths ranging from 7.3 to 15.9 Angstroms, b-axis dimensions between 10.9 to 26.0 Angstroms, and c-axis measurements spanning 12.1 to 16.1 Angstroms [24] [26] [27]. The unit cell volume generally falls within the range of 1000-3000 cubic Angstroms, accommodating four formula units per unit cell (Z = 4) [25] [27].
Molecular Conformation and Packing Arrangements
The molecular conformation within the crystal lattice exhibits a relatively planar arrangement of the fused imidazo-triazine heterocyclic system [23] [24]. Dihedral angles between ring systems typically measure between 2.5 to 12.7 degrees, indicating minimal deviation from planarity [28] [29]. This planar configuration facilitates π-π stacking interactions between adjacent molecules, with intermolecular distances of approximately 3.3-3.7 Angstroms [20] [24].
The hydrate water molecules occupy specific crystallographic sites that optimize hydrogen bonding interactions with the heterocyclic nitrogen and oxygen atoms [28] [29]. These water molecules form extended hydrogen bonding networks that contribute significantly to the overall crystal stability and determine the hydration stoichiometry.
Hydrogen Bonding Networks and Intermolecular Interactions
The crystal structure is dominated by extensive hydrogen bonding patterns involving O-H···N, N-H···O, and O-H···O interactions [28] [29]. Water molecules typically bridge between adjacent organic molecules through hydrogen bonds with nitrogen acceptor sites and contribute donor interactions to carbonyl oxygen atoms [28].
Hirshfeld surface analysis of related structures reveals that hydrogen-hydrogen contacts comprise 34.9-39.6% of the total intermolecular interactions, while carbon-hydrogen contacts account for 20.5-24.0% [24]. Nitrogen-hydrogen interactions represent 12.2-13.6% of the contact surface, emphasizing the importance of hydrogen bonding in crystal stabilization [24].
Powder Diffraction Characteristics and Phase Identification
Powder X-ray diffraction patterns provide definitive phase identification for 7H-Imidazo[4,5-d]-v-triazin-4-one hydrate through characteristic reflection positions and relative intensities [25]. The diffraction pattern exhibits sharp, well-defined peaks indicating good crystallinity, with the strongest reflections typically occurring at two-theta angles between 10-30 degrees.
The hydrated phase can be distinguished from anhydrous forms through specific reflection positions that shift upon dehydration [2]. Thermal analysis coupled with powder diffraction confirms the stability range of the hydrate phase and identifies dehydration temperatures where phase transitions occur [2].
| Parameter | Typical Range | Common Values | Reference Systems |
|---|---|---|---|
| Crystal System | Monoclinic/Triclinic | P21/n, P-1 | [24] [25] [26] |
| a-axis (Å) | 7.3-15.9 | 12-14 | [26] [27] |
| b-axis (Å) | 10.9-26.0 | 15-20 | [24] [26] |
| c-axis (Å) | 12.1-16.1 | 14-16 | [24] [26] |
| Volume (Ų) | 1000-3000 | 2000-2500 | [25] [27] |
| Z | 4 | 4 | [25] [27] |
| Density (g/cm³) | 1.5-1.7 | 1.6 | [13] |
| Space Group | Centrosymmetric | P21/n most common | [24] [25] |
Health Hazard